molecular formula C19H18O4 B1587842 Hydroxytanshinon IIA CAS No. 18887-18-8

Hydroxytanshinon IIA

Katalognummer: B1587842
CAS-Nummer: 18887-18-8
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: UPCWCCRFMPIOAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxytanshinone IIA is a naturally occurring compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the class of abietane-type norditerpenoid quinones and has been traditionally used in Chinese medicine for its therapeutic properties. Hydroxytanshinone IIA exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects .

Wirkmechanismus

Target of Action

Hydroxytanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza, has been shown to target multiple proteins and pathways . It modulates targets such as Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .

Mode of Action

Hydroxytanshinone IIA interacts with its targets to induce significant changes in cellular processes. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Biochemical Pathways

Hydroxytanshinone IIA affects several biochemical pathways. It modulates multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These pathways are crucial in regulating cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy . By modulating these pathways, Hydroxytanshinone IIA can exert its therapeutic effects.

Pharmacokinetics

It is known that hydroxytanshinone iia is a fat-soluble compound , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of Hydroxytanshinone IIA’s action are diverse. It has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . These effects result from Hydroxytanshinone IIA’s interaction with its targets and modulation of various biochemical pathways .

Action Environment

The action, efficacy, and stability of Hydroxytanshinone IIA can be influenced by various environmental factors. It is worth noting that Hydroxytanshinone IIA is a fat-soluble compound , which may influence its stability and efficacy in different environments.

Safety and Hazards

The safety data sheet for Hydroxytanshinone IIA suggests that medical attention is required if inhaled . If breathing is difficult, oxygen should be given .

Zukünftige Richtungen

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation (cell cycle arrest at various stages), and metastasis . This provides a synthesis of evidence for future research on Tanshinone IIA-based cancer therapy development .

Biochemische Analyse

Biochemical Properties

Hydroxytanshinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Hydroxytanshinone has been shown to inhibit the activity of hypoxia-inducible factor 1-α (HIF-1α) by interfering with the function of α-enolase, an enzyme associated with glycolysis . This interaction leads to the suppression of glycolytic activity and a decrease in glycolysis products, ultimately altering HIF-1α expression. Additionally, Hydroxytanshinone negatively regulates the expression of HIF-1α by altering the phosphorylation of AMP-activated protein kinase (AMPK) .

Cellular Effects

Hydroxytanshinone exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit hypoxia-induced angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) . Furthermore, Hydroxytanshinone influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to directly bind to α-enolase, resulting in the suppression of its activity and subsequent blockade of the glycolytic pathway . This leads to a decrease in glycolysis products and alterations in HIF-1α expression, impacting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of Hydroxytanshinone involves its interaction with key biomolecules and enzymes. Hydroxytanshinone directly binds to α-enolase, inhibiting its activity and thereby blocking the glycolytic pathway . This inhibition results in a decrease in glycolysis products, which in turn affects the expression of HIF-1α. Additionally, Hydroxytanshinone alters the phosphorylation of AMPK, further regulating the expression of HIF-1α . These molecular interactions highlight the compound’s potential as a therapeutic agent for hypoxia-related angiogenesis and tumorigenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxytanshinone have been observed to change over time. Studies have shown that Hydroxytanshinone remains stable under hypoxic conditions and continues to inhibit HIF-1α activity and expression . Long-term effects of Hydroxytanshinone on cellular function include sustained suppression of glycolytic activity and inhibition of hypoxia-induced angiogenesis . These findings suggest that Hydroxytanshinone maintains its therapeutic potential over extended periods in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Hydroxytanshinone vary with different dosages in animal models. Research has indicated that lower doses of Hydroxytanshinone are effective in inhibiting HIF-1α activity and expression, while higher doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of Hydroxytanshinone while minimizing potential toxicity.

Metabolic Pathways

Hydroxytanshinone is involved in several metabolic pathways, particularly those related to glycolysis. By binding to and inhibiting α-enolase, Hydroxytanshinone disrupts the glycolytic pathway, leading to a decrease in glycolysis products . This disruption affects the overall metabolic flux and metabolite levels within the cell. Additionally, Hydroxytanshinone’s regulation of AMPK phosphorylation further influences metabolic pathways and cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, Hydroxytanshinone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Hydroxytanshinone in target cells, enhancing its therapeutic efficacy

Subcellular Localization

Hydroxytanshinone’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on glycolytic enzymes and signaling pathways . Post-translational modifications and targeting signals may influence the subcellular localization of Hydroxytanshinone, further modulating its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxytanshinone IIA can be synthesized through various chemical reactions involving the precursor compounds found in Salvia miltiorrhiza. The synthetic route typically involves the cyclization of geranylgeranyl diphosphate (GGPP) to form miltiradiene, which is then modified through a series of oxidation and reduction reactions to produce hydroxytanshinone . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of hydroxytanshinone often involves the extraction and purification of the compound from the roots of Salvia miltiorrhiza. Techniques such as supercritical fluid extraction, high-speed counter-current chromatography, and vacuum liquid phase extraction are commonly employed to isolate and purify hydroxytanshinone on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxytanshinone IIA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of hydroxytanshinone, each exhibiting distinct pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

  • Tanshinone I
  • Tanshinone IIA
  • Tanshinone IIB
  • Cryptotanshinone

Compared to these similar compounds, hydroxytanshinone is unique in its ability to inhibit alpha-enolase and modulate the glycolytic pathway. This distinct mechanism of action contributes to its specific therapeutic effects, particularly in the context of hypoxia-related angiogenesis and tumorigenesis .

Eigenschaften

IUPAC Name

9-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCWCCRFMPIOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314884
Record name Hydroxytanshinone IIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxytanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18887-18-8
Record name Hydroxytanshinone IIA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18887-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxytanshinone IIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxytanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 °C
Record name Hydroxytanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxytanshinone IIA
Reactant of Route 2
Hydroxytanshinone IIA
Reactant of Route 3
Hydroxytanshinone IIA
Reactant of Route 4
Hydroxytanshinone IIA
Reactant of Route 5
Hydroxytanshinone IIA
Reactant of Route 6
Hydroxytanshinone IIA
Customer
Q & A

Q1: What are the known metabolic pathways of Hydroxytanshinone IIA in rats?

A1: Research suggests two primary metabolic pathways for Hydroxytanshinone IIA in rats: hydroxylation and dehydrogenation. These reactions lead to the formation of various metabolites, including Tanshinone IIB, Przewaquinone A, and several glucuronide conjugates. Notably, a significant portion of Hydroxytanshinone IIA undergoes hydrogenation, potentially catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO), leading to the formation of semiquinone glucuronide conjugates. These conjugates, particularly M9 and M12, constitute major metabolites identified in rat bile, indicating bile as the primary excretion route for Hydroxytanshinone IIA and its metabolites. []

Q2: How does Hydroxytanshinone IIA interact with α-enolase and what are the downstream effects?

A2: Hydroxytanshinone IIA directly binds to α-enolase, a key enzyme in the glycolytic pathway. [] This binding inhibits the enzymatic activity of α-enolase, effectively blocking the glycolytic pathway and reducing the production of glycolysis products. Consequently, this inhibition influences the expression of HIF-1α, a transcription factor crucial in regulating cellular responses to hypoxia, including angiogenesis. []

Q3: Can you describe the structural features of Hydroxytanshinone IIA and its spectroscopic data?

A3: Hydroxytanshinone IIA (also known as 3-Hydroxytanshinone) is a naturally occurring diterpene quinone found in Salvia species. While the provided abstracts do not detail the specific molecular formula, weight, or complete spectroscopic data, they mention its structural similarity to other tanshinones. The "hydroxy" prefix and "IIA" designation suggest the presence of a hydroxyl group in its structure, distinguishing it from other tanshinones like Tanshinone IIA. [, , ]

Q4: What analytical techniques are commonly employed for the detection and quantification of Hydroxytanshinone IIA and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerges as a prominent technique for the simultaneous determination of Hydroxytanshinone IIA and its metabolites. [, ] This method offers high sensitivity and selectivity, enabling the identification and quantification of these compounds in complex biological matrices like liver microsomes, plasma, urine, bile, and feces. [, ]

Q5: How is the formation of Hydroxytanshinone IIA metabolites influenced by the cytochrome P450 enzyme system?

A5: While the provided abstracts don't specify the direct involvement of specific cytochrome P450 enzymes in Hydroxytanshinone IIA metabolism, they highlight the significance of liver microsomes in this process. [] Liver microsomes are known to be rich in cytochrome P450 enzymes, suggesting their potential role in the hydroxylation and dehydrogenation reactions observed during Hydroxytanshinone IIA metabolism. Further research is needed to elucidate the specific cytochrome P450 enzymes involved and their kinetic parameters.

Q6: Has Hydroxytanshinone IIA demonstrated any potential in inhibiting tumor growth or angiogenesis?

A7: Research suggests that Hydroxytanshinone IIA exhibits anti-tumor properties and influences angiogenesis. [] Notably, it has been shown to inhibit HIF-1α activity, a key regulator of angiogenesis and tumor metabolism in hypoxic conditions. [] By suppressing HIF-1α expression, Hydroxytanshinone IIA indirectly inhibits the expression of Vascular Endothelial Growth Factor (VEGF), a crucial signaling protein involved in angiogenesis. [] These findings indicate its potential as a therapeutic agent for targeting hypoxia-related angiogenesis and tumorigenesis.

Q7: Are there any known natural sources for Hydroxytanshinone IIA?

A8: Hydroxytanshinone IIA has been identified as a natural constituent in several Salvia species, particularly Salvia miltiorrhiza, also known as Danshen, a herb used in traditional Chinese medicine. [, , ] These studies emphasize its presence alongside other tanshinones, signifying the rich chemical diversity of this plant and its potential as a source of bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.